4-Chloro-2-(3-chlorophenyl)pyrimidine chemical properties and IUPAC name
4-Chloro-2-(3-chlorophenyl)pyrimidine chemical properties and IUPAC name
An In-Depth Technical Guide to 4-Chloro-2-(3-chlorophenyl)pyrimidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-chloro-2-(3-chlorophenyl)pyrimidine, a halogenated pyrimidine derivative of significant interest to medicinal chemistry and drug discovery professionals. Pyrimidine-based scaffolds are central to the development of a wide array of therapeutic agents, and understanding the properties of key intermediates is paramount.[1][2] This document details the compound's structural and physicochemical properties, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, proposes a viable synthetic pathway, and discusses its potential applications as a versatile building block in the synthesis of biologically active molecules. All technical claims are supported by authoritative references to guide further research and application.
Nomenclature and Chemical Structure
Proper identification is the foundation of chemical research. The structural and naming conventions for the target compound are as follows.
IUPAC Name: 4-Chloro-2-(3-chlorophenyl)pyrimidine
Chemical Structure: The molecule consists of a central pyrimidine ring. A chlorine atom is substituted at the C4 position, and a 3-chlorophenyl group is attached at the C2 position.
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Molecular Formula: C₁₀H₆Cl₂N₂
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SMILES: c1cc(cc(c1)Cl)c2cc(ncn2)Cl
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InChI Key: WDXFLLJZNGGUTP-UHFFFAOYSA-N[3]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be reliably predicted using computational models. These parameters are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Predicted Value | Source |
| Molecular Weight | 225.08 g/mol | Calculated |
| Monoisotopic Mass | 223.9908 Da | [3] |
| XlogP | 3.5 | [3] |
| Topological Polar Surface Area | 25.78 Ų | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Appearance | Expected to be an off-white to pale solid | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.[4] | Inferred |
Reactivity and Chemical Profile
The chemical behavior of 4-chloro-2-(3-chlorophenyl)pyrimidine is dominated by the electronic nature of its heterocyclic core.
Electronic Nature of the Pyrimidine Core
The pyrimidine ring is a π-deficient heterocycle.[5] The two nitrogen atoms are highly electronegative, withdrawing electron density from the carbon atoms of the ring. This effect makes the C2, C4, and C6 positions significantly electrophilic and susceptible to attack by nucleophiles.[5]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is an excellent leaving group, activated by the electron-withdrawing nature of the ring nitrogens. This allows for its displacement by a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a powerful method for molecular elaboration.[4][6]
Regioselectivity
In pyrimidine systems containing leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position.[7] This selectivity is attributed to the more favorable distribution of the negative charge in the Meisenheimer intermediate formed during the reaction. Frontier molecular orbital theory also supports this observation, indicating that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4, making it the preferred site for nucleophilic attack.[7] Therefore, in 4-chloro-2-(3-chlorophenyl)pyrimidine, the C4-Cl bond is the primary site of reaction for SNAr.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Proposed Synthesis Protocol
The synthesis of 4-chloro-2-(3-chlorophenyl)pyrimidine can be achieved through a reliable, multi-step process starting from commercially available materials. The general strategy involves the construction of the substituted pyrimidinone ring followed by chlorination.
Synthesis Workflow
Caption: Proposed synthetic route for 4-chloro-2-(3-chlorophenyl)pyrimidine.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established pyrimidine synthesis methodologies.[8]
Step 1: Synthesis of 2-(3-Chlorophenyl)pyrimidin-4-one
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Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
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Base Formation: Add sodium metal in small portions to the ethanol under an inert atmosphere (N₂) to generate sodium ethoxide in situ.
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Reagent Addition: Once the sodium has fully reacted, add diethyl malonate, followed by 3-chlorobenzamidine hydrochloride.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting precipitate is filtered, washed with cold water, and dried to yield the pyrimidone intermediate.
Step 2: Chlorination to 4-Chloro-2-(3-chlorophenyl)pyrimidine
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Setup: In a flask equipped with a reflux condenser, place the dried 2-(3-chlorophenyl)pyrimidin-4-one from the previous step.
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess. A catalytic amount of an organic base like N,N-dimethylaniline may be added to facilitate the reaction.[9]
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Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
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Extraction: The aqueous mixture is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Versatile Synthetic Intermediate
4-Chloro-2-(3-chlorophenyl)pyrimidine is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactive C4-chloro group, which serves as a handle for introducing diverse functionalities. This allows for the rapid generation of compound libraries for high-throughput screening. By reacting the scaffold with various amines, alcohols, or other nucleophiles, researchers can systematically explore the chemical space around the pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.[10]
Potential Biological Targets
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[10] Kinase inhibitors are a cornerstone of modern oncology and immunology. Given this precedent, derivatives of 4-chloro-2-(3-chlorophenyl)pyrimidine are promising candidates for the development of inhibitors for targets such as:
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Janus Kinases (JAKs)
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Tyrosine Kinases (e.g., EGFR, VEGFR)
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Cyclin-Dependent Kinases (CDKs)
Caption: Role of the scaffold in a typical drug discovery pipeline.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
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Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[12][15]
Conclusion
4-Chloro-2-(3-chlorophenyl)pyrimidine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined reactivity, centered on nucleophilic substitution at the C4 position, provides a reliable and versatile handle for synthetic elaboration. The pyrimidine core's established importance in biologically active molecules, particularly as kinase inhibitors, makes this compound and its derivatives attractive targets for further investigation in the pursuit of novel therapeutic agents.
References
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- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
- SAFETY DATA SHEET for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. (2010).
- BASF. (2026). Safety data sheet.
- Guidechem. (n.d.). 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine.
- ChemicalBook. (2026). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
- PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
- Fisher Scientific. (2023). SAFETY DATA SHEET for 4-(4-Chlorophenyl)pyrimidine-2-thiol.
- Apollo Scientific. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
- ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubChemLite. (n.d.). 4-chloro-6-(3-chlorophenyl)pyrimidine (C10H6Cl2N2).
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